![molecular formula C18H18N6O3 B4188598 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine](/img/structure/B4188598.png)
1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine
Overview
Description
1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine, also known as NTO-2, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying neurological disorders and as a potential therapeutic agent for cancer.
Mechanism of Action
The mechanism of action of 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may contribute to 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine's potential as a therapeutic agent for Alzheimer's disease.
Biochemical and Physiological Effects:
1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the inhibition of amyloid-beta peptide aggregation, and the induction of apoptosis (programmed cell death) in cancer cells. These effects are believed to be mediated by 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine's interactions with various enzymes and receptors in the body.
Advantages and Limitations for Lab Experiments
One advantage of 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine is its potential as a tool for studying neurological disorders and as a potential therapeutic agent for cancer. However, there are also limitations to its use in lab experiments. For example, 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine may have off-target effects that could complicate the interpretation of experimental results. Additionally, the synthesis of 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine is relatively complex, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine. One area of interest is the development of more efficient synthesis methods for 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine and its potential as a therapeutic agent for neurological disorders and cancer. Finally, research on the potential off-target effects of 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine could help to clarify its usefulness as a tool for studying these conditions.
Scientific Research Applications
1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine has been studied for its potential use in various scientific research applications. One area of interest is its use as a tool for studying neurological disorders, such as Alzheimer's disease. 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
1-(5-nitro-3-oxido-2-phenyltriazol-3-ium-4-yl)-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-23-18(17(24(26)27)19-22(23)16-9-5-2-6-10-16)21-13-11-20(12-14-21)15-7-3-1-4-8-15/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAROTEGTSYTJQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=[N+](N(N=C3[N+](=O)[O-])C4=CC=CC=C4)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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